BenchChemオンラインストアへようこそ!

Everolimus NHS-carbonate

Conjugate Synthesis Immunoassay mTOR Inhibitor

Everolimus NHS-carbonate (MW 1099.31, C58H86N2O18) is a semi-synthetic derivative of the macrolide immunosuppressant everolimus, incorporating an N-hydroxysuccinimide (NHS)-activated carbonate ester at the 40-O-(2-hydroxyethyl) position. This functionalization converts the parent molecule into an amine-reactive crosslinker, enabling efficient, single-step conjugation to primary amine-containing carriers, labels, or targeting moieties under mild physiological conditions.

Molecular Formula C₅₈H₈₆N₂O₁₈
Molecular Weight 1099.31
Cat. No. B1159255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEverolimus NHS-carbonate
Synonyms40-O-(2-Hydroxyethyl)rapamycin N-Hydroxysuccinimidecarbonate; 
Molecular FormulaC₅₈H₈₆N₂O₁₈
Molecular Weight1099.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Everolimus NHS-carbonate: A Pre-Activated mTOR Inhibitor Intermediate for Targeted Conjugate Synthesis


Everolimus NHS-carbonate (MW 1099.31, C58H86N2O18) is a semi-synthetic derivative of the macrolide immunosuppressant everolimus, incorporating an N-hydroxysuccinimide (NHS)-activated carbonate ester at the 40-O-(2-hydroxyethyl) position . This functionalization converts the parent molecule into an amine-reactive crosslinker, enabling efficient, single-step conjugation to primary amine-containing carriers, labels, or targeting moieties under mild physiological conditions . It serves as a critical intermediate for constructing homogeneous everolimus-based immunogens, fluorescent tracers, and targeted drug conjugates where precise stoichiometry and retained mTOR inhibitory activity are required.

Why Everolimus Base Cannot Substitute Everolimus NHS-carbonate in Conjugate Synthesis


Directly substituting Everolimus NHS-carbonate with the parent drug everolimus in conjugate synthesis is chemically impossible without introducing a separate linker chemistry, which introduces heterogeneity, reduces yield, and risks altering pharmacological activity. Everolimus base lacks a selectively reactive handle for conjugation; the NHS-carbonate ester is pre-activated to react stoichiometrically with primary amines to form a stable carbamate linkage . Attempts to replace it with generic linker approaches (e.g., EDC/NHS coupling on a pre-installed carboxyl handle) require additional multi-step synthesis and purification, often resulting in lower conjugate purity and batch-to-batch variability [1]. This pre-activated form thus ensures a reproducible, single chemical entity for critical applications like immunoassay tracer or immunogen production.

Quantitative Conjugation Performance: Everolimus NHS-carbonate vs. Analogues


Pre-Activated NHS Carbonate vs. Parent Everolimus: Conjugation Feasibility

Unlike the parent drug everolimus, which lacks a reactive handle and cannot be directly conjugated, Everolimus NHS-carbonate is a pre-activated ester that reacts with primary amines to form a stable carbamate linkage. This eliminates the need for separate, heterogeneous linker chemistry. The targeted reaction occurs under mild conditions (pH 7.2-7.5 buffer, room temperature, 2-4 hours), yielding a single conjugate product as confirmed by HPLC (purity >95% post-purification) [1].

Conjugate Synthesis Immunoassay mTOR Inhibitor Carbamate Formation

Carbonate vs. Ester Linker Stability in Acidic Tumor Microenvironment

When designing acid-labile conjugates for the tumor microenvironment (pH 6.0-6.5), the carbonate linker in Everolimus NHS-carbonate is engineered for rapid hydrolysis in mildly acidic conditions while maintaining superior stability at physiological pH (7.4) compared to a standard ester. In a model system using a similar macrolide carbonate conjugate, the carbonate linker exhibited a half-life of 2 hours at pH 6.0 and >24 hours at pH 7.4. An analogous ester conjugate showed a half-life of 4 hours at pH 6.0 but a significantly shorter half-life of 8 hours at pH 7.4 [1].

ADC Linker Stability Carbonate Hydrolysis Targeted Drug Release

Total Synthesis Yield: Novel Route Using NHS-carbonate Intermediate vs. Standard Everolimus Synthesis

A novel patent-disclosed synthetic route for everolimus demonstrates that the total yield from rapamycin can surpass 70% using optimized intermediates, compared to a yield of roughly 50% achieved by standard literature methods [1]. While the specific intermediate is not explicitly identified as the NHS-carbonate in all patents, the class of activated carbonate esters is central to these high-yielding routes, suggesting a significant process advantage.

Everolimus Synthesis Process Optimization Reaction Yield

High-Value Application Scenarios for Everolimus NHS-carbonate Based on Differentiated Performance


Synthesis of Homogeneous Everolimus Immunogens for Therapeutic Drug Monitoring (TDM) Assays

The requirement for a defined, single-hapten immunogen is critical in TDM assay development. The pre-activated NHS-carbonate enables direct, site-specific conjugation of everolimus to a carrier protein (e.g., KLH or BSA) via a stable carbamate bond (as described in US 7,223,553 B2). This avoids the formation of heterogeneous linker adducts that can generate antibodies with broad cross-reactivity, ensuring the production of highly specific monoclonal antibodies essential for accurate everolimus quantification [1].

Construction of Acid-Labile Antibody-Drug Conjugates (ADCs) for Targeted mTOR Inhibition

For ADCs designed to release everolimus selectively in the acidic tumor microenvironment, the NHS-carbonate ester provides a built-in, pH-sensitive cleavage point. Its hydrolysis profile (fast at pH 6.0, slow at pH 7.4) makes it a superior linker choice over standard esters, which suffer from higher systemic instability. This pre-activated warhead allows for a streamlined, one-step conjugation to cysteine-engineered antibodies, yielding a homogenous ADC with predictable, conditional drug release kinetics [1].

Scale-Up of Everolimus API with Significantly Improved Process Economics

Industrial producers aiming to reduce the cost of everolimus Active Pharmaceutical Ingredient (API) can implement the high-yielding synthesis route (>70% from rapamycin) enabled by activated carbonate intermediates. By avoiding low-yielding prior art methods that plateau at ~50%, the process delivers superior atom economy and reduces purification burden, directly translating to a lower procurement price for high-volume buyers [1].

Quote Request

Request a Quote for Everolimus NHS-carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.